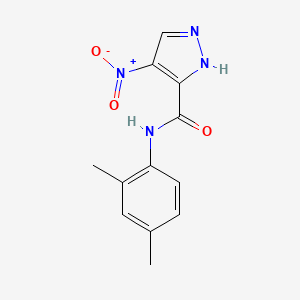
5,7-Dibromoquinolin-8-yl 2-methyl-5-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-8-quinolyl 2-methyl-5-nitro-1-benzenesulfonate is a complex organic compound that features both quinoline and benzenesulfonate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-8-quinolyl 2-methyl-5-nitro-1-benzenesulfonate typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then brominated at the 5 and 7 positions. The resulting dibromoquinoline is then reacted with 2-methyl-5-nitrobenzenesulfonyl chloride under suitable conditions to form the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 2-methyl-5-nitro-1-benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 7 positions can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The quinoline moiety can be oxidized to form quinoline N-oxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 5 and 7 positions.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is quinoline N-oxide.
Scientific Research Applications
5,7-Dibromo-8-quinolyl 2-methyl-5-nitro-1-benzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,7-dibromo-8-quinolyl 2-methyl-5-nitro-1-benzenesulfonate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, leading to the inhibition of enzymatic activities and disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can cause oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromo-2-methyl-8-quinolinol
- 2,5-Dibromo-4-methylpyridine
- 3,5-Dibromo-4-methylaniline
- 2,5-Dibromo-3-methylthiophene
Uniqueness
5,7-Dibromo-8-quinolyl 2-methyl-5-nitro-1-benzenesulfonate is unique due to the presence of both quinoline and benzenesulfonate moieties, which confer distinct chemical properties and reactivity. The combination of bromine, nitro, and sulfonate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C16H10Br2N2O5S |
|---|---|
Molecular Weight |
502.1 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-methyl-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H10Br2N2O5S/c1-9-4-5-10(20(21)22)7-14(9)26(23,24)25-16-13(18)8-12(17)11-3-2-6-19-15(11)16/h2-8H,1H3 |
InChI Key |
IQJDGOYEVLVGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(furan-2-ylmethyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11103051.png)
![2-[(1,1,1,3,3,3-hexafluoro-2-{[(3-fluorophenyl)carbonyl]amino}propan-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11103056.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11103063.png)
![Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11103071.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate](/img/structure/B11103077.png)
![2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone](/img/structure/B11103080.png)
![4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11103081.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine](/img/structure/B11103098.png)
![2-bromo-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11103106.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11103123.png)
![N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11103131.png)
![Ethyl 3-[(4-methylphenyl)sulfonyl]imidazolidine-1-carboxylate](/img/structure/B11103138.png)
